molecular formula C11H13BrO3 B1271267 2-Bromo-5-methoxy-4-propoxybenzaldehyde CAS No. 515847-38-8

2-Bromo-5-methoxy-4-propoxybenzaldehyde

Cat. No.: B1271267
CAS No.: 515847-38-8
M. Wt: 273.12 g/mol
InChI Key: RKNVXLLKGRFKHM-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-4-propoxybenzaldehyde is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.13 g/mol . It is a derivative of benzaldehyde, featuring bromine, methoxy, and propoxy substituents on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-4-propoxybenzaldehyde typically involves the bromination of 5-methoxy-4-propoxybenzaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at a specific temperature until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-4-propoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-methoxy-4-propoxybenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-4-propoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzaldehyde: Lacks the propoxy group, resulting in different chemical properties and reactivity.

    2-Bromo-4-hydroxy-5-methoxybenzaldehyde: Contains a hydroxy group instead of a propoxy group, affecting its solubility and reactivity.

    2-Bromo-4-chloro-5-methylbenzaldehyde: Features a chloro and methyl group, leading to distinct chemical behavior.

Uniqueness

The combination of these substituents provides a balance of electronic and steric effects, making it a versatile compound for various research and industrial purposes .

Properties

IUPAC Name

2-bromo-5-methoxy-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNVXLLKGRFKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)Br)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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